N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Overview
Description
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a halogenated heterocyclic compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol . This compound is characterized by the presence of an iodine atom and a hydroxyl group attached to a pyridine ring, along with an acetamide functional group. It is primarily used in research settings for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide typically involves the iodination of a pyridine derivative followed by the introduction of an acetamide group. One common method involves the reaction of 3-hydroxy-4-pyridinecarboxylic acid with iodine and a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(3-azido-2-hydroxypyridin-4-yl)acetamide, while oxidation with potassium permanganate would produce N-(3-oxo-2-iodopyridin-4-yl)acetamide.
Scientific Research Applications
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide involves its interaction with specific molecular targets. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide
- N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
- N-(3-Hydroxypyridin-4-yl)acetamide
Uniqueness
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is unique due to the specific positioning of the iodine and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, which are crucial for developing targeted therapies and advanced materials .
Properties
IUPAC Name |
N-(3-hydroxy-2-iodopyridin-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4(11)10-5-2-3-9-7(8)6(5)12/h2-3,12H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSJKNNYTXMFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=NC=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674055 | |
Record name | N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-97-3 | |
Record name | N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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